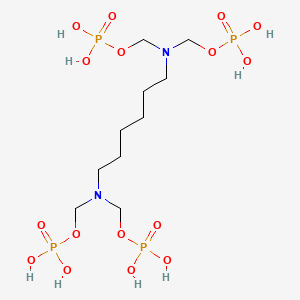
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide: is a complex organophosphorus compound It is characterized by multiple phosphate groups and hydroxyl functionalities, making it a highly reactive and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dihydroxy compounds and phosphonooxy derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperature and pH conditions, with the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Continuous flow processes: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of phosphate groups to phosphite or phosphine derivatives.
Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Solvents: Polar solvents like water, methanol, or acetonitrile.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Phosphites, phosphines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases related to phosphate metabolism.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: Interaction with enzymes and proteins involved in phosphate metabolism.
Pathways: Modulation of biochemical pathways related to energy production and signal transduction.
Effects: Inhibition or activation of specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate: Lacks the 12-oxide functionality.
2,9-Dihydroxy-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate: Lacks the bis((phosphonooxy)methyl) groups.
12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl phosphate: Lacks the dihydrogen phosphate groups.
Uniqueness
The presence of multiple phosphate groups and the 12-oxide functionality make 12,12-Dihydroxy-2,9-bis((phosphonooxy)methyl)-11-oxa-2,9-diaza-12-phosphadodecyl dihydrogen phosphate 12-oxide unique. These features contribute to its high reactivity and versatility in various chemical and biological applications.
Properties
CAS No. |
93804-15-0 |
|---|---|
Molecular Formula |
C10H28N2O16P4 |
Molecular Weight |
556.23 g/mol |
IUPAC Name |
[6-[bis(phosphonooxymethyl)amino]hexyl-(phosphonooxymethyl)amino]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H28N2O16P4/c13-29(14,15)25-7-11(8-26-30(16,17)18)5-3-1-2-4-6-12(9-27-31(19,20)21)10-28-32(22,23)24/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChI Key |
NKIXHMJOANMLAB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN(COP(=O)(O)O)COP(=O)(O)O)CCN(COP(=O)(O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















